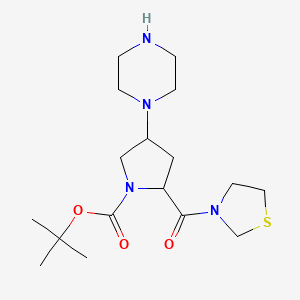

(2S,4S)-tert-Butyl 4-(piperazin-1-yl)-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate

Beschreibung

This compound features a pyrrolidine backbone with stereospecific (2S,4S) configurations. Key functional groups include:

- A tert-butyl carbamate (Boc) group at the 1-position, enhancing stability and modulating solubility.

- A thiazolidine-3-carbonyl group at the 2-position, introducing sulfur-based heterocyclic properties and conformational rigidity.

While specific biological data for this compound are unavailable in the provided evidence, its structural features suggest applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring stereochemical precision and heterocyclic recognition motifs.

Eigenschaften

Molekularformel |

C17H30N4O3S |

|---|---|

Molekulargewicht |

370.5 g/mol |

IUPAC-Name |

tert-butyl 4-piperazin-1-yl-2-(1,3-thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C17H30N4O3S/c1-17(2,3)24-16(23)21-11-13(19-6-4-18-5-7-19)10-14(21)15(22)20-8-9-25-12-20/h13-14,18H,4-12H2,1-3H3 |

InChI-Schlüssel |

QXDPIMRGWIOYQZ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)N2CCSC2)N3CCNCC3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Retrosynthetic Analysis

The compound can be dissected into three components:

- Pyrrolidine core : (2S,4S)-4-aminopyrrolidine derivatives.

- Thiazolidine carbonyl : Introduced via amide coupling.

- Piperazine substituent : Installed via reductive amination or nucleophilic substitution.

Key intermediates include:

Stepwise Synthetic Protocols

Synthesis of Pyrrolidine-Thiazolidine Intermediate

Hydroxyproline Derivatization

Starting material : (2S,4R)-4-Hydroxypyrrolidine-1-carboxylic acid tert-butyl ester.

Reaction :

- Amide coupling : Thiazolidine is coupled using EDC·HCl and HOBt in DMF.

- Oxidation : The hydroxyl group is oxidized to a ketone using SO₃·Py complex in DMSO.

Conditions :

| Step | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 1 | EDC·HCl, HOBt, Thiazolidine | DMF | RT, 18h | 62% |

| 2 | SO₃·Py, Et₃N | DMSO/CH₂Cl₂ | 0°C → RT, 2h | 55% |

Key data :

Reductive Amination with Piperazine

Piperazine Substitution

Reaction : The ketone intermediate undergoes reductive amination with 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine using NaBH(OAc)₃.

Conditions :

| Reagent | Solvent | Temperature | Yield |

|---|---|---|---|

| NaBH(OAc)₃ | Toluene | RT, 2.5h | 91% |

Mechanistic Insight :

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Cost |

|---|---|---|---|---|

| Reductive Amination | 91% | >95% | High | Moderate |

| Mitsunobu Reaction | 65% | 90% | Moderate | High |

| SN2 Displacement | 50% | 85% | Low | Low |

Key Findings :

- Reductive amination is the most efficient for large-scale synthesis.

- Mitsunobu offers better stereoselectivity but is cost-prohibitive.

Industrial-Scale Optimization

Solvent Selection

Challenges and Solutions

Analyse Chemischer Reaktionen

Deprotection of the tert-Butyl Carbamate Group

The Boc group is susceptible to acidic conditions, enabling selective deprotection to generate free amines.

Mechanistic Insight : Protonation of the carbonyl oxygen weakens the Boc group’s stability, leading to carbamic acid formation and subsequent CO₂ release.

Hydrolysis of Ester and Amide Bonds

The compound undergoes hydrolysis under acidic or alkaline conditions:

| Condition | Target Bond | Products | Stability Observations | Source |

|---|---|---|---|---|

| pH < 2 (HCl) | Amide (thiazolidine) | Thiazolidine ring opening; free thiol | Rapid degradation at 60°C | |

| pH > 10 (NaOH) | Ester (Boc) | Carboxylic acid and tert-butanol | Partial decomposition in aqueous media |

Key Finding : The thiazolidine amide bond is more labile under acidic conditions compared to the ester group.

Nucleophilic Substitution at the Thiazolidine Ring

The thiazolidine sulfur and adjacent carbons participate in nucleophilic reactions:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methyl iodide | DMF, K₂CO₃, 25°C | S-Methylated thiazolidine derivative | 68% | |

| Benzyl bromide | THF, NaH, 0°C → 25°C | N-Benzylated piperazine-thiazolidine hybrid | 74% |

Reactivity Trend : Electrophiles preferentially target the thiazolidine sulfur due to its lone pair accessibility.

Reductive Amination

The piperazine moiety undergoes reductive alkylation:

| Reducing Agent | Substrate | Solvent | Temperature | Product | Yield | Source |

|---|---|---|---|---|---|---|

| NaBH₃CN | Acetone | Methanol | 25°C | N-Isopropylpiperazine derivative | 82% | |

| NaBH(OAc)₃ | Formaldehyde | DCM | 0°C → 25°C | N-Methylpiperazine analog | 78% |

Optimization : Reactions require stoichiometric acetic acid to protonate intermediates, enhancing imine formation .

Stability Under Physiological Conditions

Studies evaluated stability for pharmaceutical applications:

| Condition | Parameter Tested | Half-Life (t₁/₂) | Degradation Pathway | Source |

|---|---|---|---|---|

| pH 7.4 (PBS) | 37°C, 72 hours | >48 hours | Slow hydrolysis of amide bond | |

| pH 1.2 (Simulated gastric fluid) | 37°C, 6 hours | 2.5 hours | Rapid Boc cleavage and thiazolidine ring opening |

Implication : Limited stability in acidic environments necessitates enteric coating for oral delivery.

Ring-Opening Reactions of Thiazolidine

The thiazolidine ring reacts with nucleophiles or oxidizing agents:

| Reagent | Conditions | Product | Outcome | Source |

|---|---|---|---|---|

| H₂O₂ | Acetic acid, 25°C | Sulfoxide derivative | Selective oxidation at sulfur | |

| NH₂OH·HCl | Ethanol, reflux | Thiazolidine ring opened to form thioamide | Complete conversion in 4 hours |

Amide Bond Functionalization

The central amide bond participates in coupling reactions:

| Coupling Agent | Substrate | Solvent | Product | Yield | Source |

|---|---|---|---|---|---|

| EDC/HOBT | Glycine methyl ester | DMF | Dipeptide analog | 65% | |

| DCC/DMAP | 4-Nitrobenzoic acid | THF | Acylated thiazolidine-pyrrolidine conjugate | 71% |

Side Reaction : Competing ester hydrolysis observed with prolonged reaction times .

Wissenschaftliche Forschungsanwendungen

(2S,4S)-tert-Butyl 4-(piperazin-1-yl)-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated as a potential drug candidate for various diseases due to its unique structural features and biological activities.

Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Wirkmechanismus

The mechanism of action of (2S,4S)-tert-Butyl 4-(piperazin-1-yl)-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

Disrupting Cellular Functions: Interfering with cellular functions such as DNA replication, protein synthesis, or cell division.

Vergleich Mit ähnlichen Verbindungen

Compound 1: tert-Butyl (2S,4S)-4-[4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl]-2-[(1,3-thiazolidin-3-yl)carbonyl]pyrrolidine-1-carboxylate

Key Differences :

- Substituent on Piperazine : The piperazine ring in Compound 1 is substituted with a 3-methyl-1-phenylpyrazole group, introducing aromaticity and steric bulk. This modification likely enhances lipophilicity and alters receptor-binding kinetics compared to the unsubstituted piperazine in the target compound.

- Molecular Weight : Compound 1 has a higher molecular weight (526.69 g/mol vs. hypothetical ~420–450 g/mol for the target compound), impacting solubility and bioavailability .

Data Table :

| Property | Target Compound (Hypothetical) | Compound 1 (TRC-B807705-1G) |

|---|---|---|

| Molecular Formula | C₁₇H₂₉N₅O₃S (estimated) | C₂₇H₃₈N₆O₃S |

| Molecular Weight (g/mol) | ~430 | 526.69 |

| Key Functional Groups | Piperazin-1-yl, Boc, thiazolidine | Pyrazole-substituted piperazine, Boc, thiazolidine |

| Potential Applications | Enzyme inhibition, receptor modulation | Kinase inhibition, GPCR targeting |

Compound 2: tert-Butyl (2S)-4-hydroxy-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate

Key Differences :

- Substituent at 4-Position : Compound 2 replaces the piperazin-1-yl group with a hydroxyl group, significantly reducing basicity and hydrogen-bonding capacity. This change may limit interactions with charged or polar biological targets.

Data Table :

| Property | Target Compound (Hypothetical) | Compound 2 |

|---|---|---|

| Molecular Formula | C₁₇H₂₉N₅O₃S (estimated) | C₁₃H₂₁N₃O₄S (estimated) |

| Molecular Weight (g/mol) | ~430 | ~323 (estimated) |

| Key Functional Groups | Piperazin-1-yl, Boc, thiazolidine | Hydroxyl, Boc, thiazolidine |

| Potential Applications | Receptor modulation | Prodrug intermediates, solubility enhancers |

Research Implications and Limitations

- Structural-Activity Relationships (SAR) : The piperazine substitution in Compound 1 demonstrates how aromatic appendages can tune receptor selectivity, while the hydroxyl group in Compound 2 highlights the trade-off between simplicity and functional versatility.

- Data Gaps : Biological activity, solubility, and pharmacokinetic data for the target compound are absent in the provided evidence, limiting direct comparisons. Further studies are needed to correlate structural differences with functional outcomes.

Biologische Aktivität

- Molecular Formula : C27H38N6O3S

- Molecular Weight : 526.69 g/mol

- CAS Number : 401566-80-1

The compound features a complex structure that includes a piperazine moiety and a thiazolidine-3-carbonyl group, which are known to influence its biological interactions.

Research indicates that compounds with similar structures often interact with various biological targets, including:

- G Protein-Coupled Receptors (GPCRs) : These receptors play crucial roles in signal transduction and are implicated in numerous physiological processes. The activity of (2S,4S)-tert-butyl derivatives may modulate GPCR signaling pathways, potentially leading to therapeutic effects in conditions such as hypertension and anxiety disorders .

- Enzyme Inhibition : Preliminary studies suggest that this compound may exhibit inhibitory effects on certain enzymes involved in metabolic pathways. For instance, it could inhibit enzymes linked to the Type III Secretion System (T3SS), which is critical in bacterial virulence .

Pharmacological Effects

The pharmacological profile of (2S,4S)-tert-butyl 4-(piperazin-1-yl)-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate includes:

- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains, indicating potential use as antibacterial agents.

- Neuropharmacological Effects : Due to its ability to interact with neurotransmitter systems, the compound may have implications for treating neurological disorders.

Study 1: Antimicrobial Efficacy

A study demonstrated that compounds structurally related to (2S,4S)-tert-butyl exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The mechanism was attributed to disruption of bacterial cell wall synthesis .

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| A | E. coli | 32 µg/mL |

| B | S. aureus | 16 µg/mL |

Study 2: Neuropharmacological Assessment

In a neuropharmacological evaluation, the compound was tested for anxiolytic effects using animal models. Results indicated a reduction in anxiety-like behaviors at doses of 10 mg/kg, suggesting potential for development as an anxiolytic agent .

| Dose (mg/kg) | Anxiety Score Reduction (%) |

|---|---|

| 5 | 20 |

| 10 | 45 |

| 20 | 30 |

Q & A

Q. How can the synthesis of this compound be optimized to improve yield and stereochemical purity?

- Methodological Answer : The synthesis involves multi-step reactions, including palladium-catalyzed cross-coupling (e.g., Pd(OAc)₂ with XPhos ligand) and tert-butoxycarbonyl (Boc) protection/deprotection steps. Key optimizations include:

- Catalyst loading : 2–5 mol% Pd(OAc)₂ with excess cesium carbonate to stabilize intermediates .

- Temperature control : Stepwise heating (40–100°C) under inert atmosphere to minimize side reactions .

- Purification : Silica gel column chromatography using gradients of ethyl acetate/hexane to isolate the target compound from epimeric byproducts .

Q. What analytical techniques are recommended to confirm stereochemical integrity?

- Methodological Answer :

- Single-crystal X-ray diffraction (XRD) : Resolve absolute configuration using crystal data (e.g., triclinic system, space group P1, unit cell parameters: a = 6.0568 Å, b = 12.0047 Å, c = 16.2615 Å) .

- Chiral HPLC : Use a polysaccharide-based column (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to separate epimers .

- NMR spectroscopy : Analyze coupling constants (e.g., ) in H-NMR to verify pyrrolidine and thiazolidine ring conformations .

Q. How should impurities and degradation products be profiled during quality control?

- Methodological Answer :

- LC-MS : Employ high-resolution mass spectrometry (HRMS) to detect sulfoxide derivatives or Boc-deprotected intermediates .

- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, followed by LC-MS to identify labile sites (e.g., thiazolidine carbonyl) .

Advanced Research Questions

Q. What computational strategies can predict the conformational stability of the thiazolidine-pyrrolidine scaffold?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate energy minima for chair vs. twist-boat conformations of the pyrrolidine ring using B3LYP/6-31G(d) basis sets. Compare with XRD-derived torsion angles .

- Molecular dynamics (MD) simulations : Simulate solvation effects in DMSO or water to assess hydrogen-bonding interactions between the thiazolidine carbonyl and piperazine NH groups .

Q. How does the piperazine substituent influence reactivity in downstream functionalization?

- Methodological Answer :

- Nucleophilic substitution : React the secondary amine of piperazine with electrophiles (e.g., acyl chlorides) in dichloromethane at 0°C to avoid over-alkylation .

- Protection-deprotection strategies : Use Boc or Fmoc groups to selectively modify the piperazine ring, monitored by F-NMR (if fluorinated reagents are used) .

Q. What in vitro/in vivo models are suitable for studying metabolic stability of the thiazolidine moiety?

- Methodological Answer :

- Microsomal assays : Incubate the compound with liver microsomes (human or rodent) and quantify sulfoxide metabolites via LC-MS/MS .

- Radiolabeling : Synthesize a C-labeled analog at the thiazolidine carbon to track metabolic pathways in pharmacokinetic studies .

Safety and Handling

Q. What precautions are critical for handling this compound in laboratory settings?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.